2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes two chlorine atoms and two methyl groups attached to a cyclohexa-2,5-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one typically involves the chlorination of 4,4-dimethylcyclohexa-2,5-dien-1-one. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to improve the scalability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated cyclohexadienes .
Scientific Research Applications
2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and other biochemical processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one exerts its effects involves its electrophilic nature. The compound can act as an electrophile in various reactions, interacting with nucleophiles to form new chemical bonds. This reactivity is due to the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the methyl groups, which create a polarized molecule with reactive sites .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylcyclohexa-2,5-dien-1-one: Lacks the chlorine atoms, making it less reactive in electrophilic substitution reactions.
2,6-Dibromo-4,4-dimethylcyclohexa-2,5-dien-1-one: Similar structure but with bromine atoms instead of chlorine, which can affect its reactivity and applications.
2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one:
Uniqueness
2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of chlorine atoms at the 2 and 6 positions makes it particularly useful in electrophilic substitution reactions and as a building block in organic synthesis .
Properties
CAS No. |
61305-56-4 |
---|---|
Molecular Formula |
C8H8Cl2O |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
2,6-dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H8Cl2O/c1-8(2)3-5(9)7(11)6(10)4-8/h3-4H,1-2H3 |
InChI Key |
FBSGIKIEQVHNHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(=O)C(=C1)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.